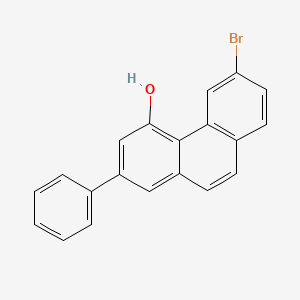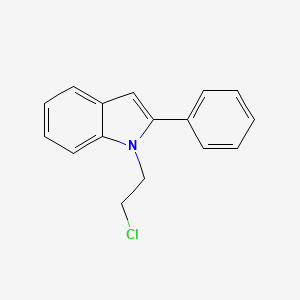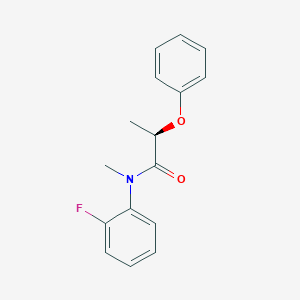![molecular formula C21H23NO2 B14191792 1-[(1S,2R)-2-cyclopropyloxy-1,2-diphenylethyl]pyrrolidin-2-one CAS No. 917964-82-0](/img/structure/B14191792.png)
1-[(1S,2R)-2-cyclopropyloxy-1,2-diphenylethyl]pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(1S,2R)-2-cyclopropyloxy-1,2-diphenylethyl]pyrrolidin-2-one is a complex organic compound that belongs to the class of pyrrolidin-2-ones. This compound is characterized by its unique structure, which includes a cyclopropyloxy group and two phenyl groups attached to a pyrrolidin-2-one core. Pyrrolidin-2-ones are known for their diverse biological activities and are commonly used as building blocks in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1S,2R)-2-cyclopropyloxy-1,2-diphenylethyl]pyrrolidin-2-one typically involves the following steps:
Formation of the Cyclopropyloxy Intermediate: The cyclopropyloxy group is introduced through a reaction between cyclopropyl alcohol and an appropriate halide under basic conditions.
Coupling with Diphenylethylamine: The cyclopropyloxy intermediate is then coupled with diphenylethylamine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Cyclization to Form Pyrrolidin-2-one: The final step involves cyclization of the intermediate to form the pyrrolidin-2-one ring. This can be achieved through intramolecular nucleophilic substitution under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(1S,2R)-2-cyclopropyloxy-1,2-diphenylethyl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the cyclopropyloxy group or other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF (dimethylformamide).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidin-2-ones.
Wissenschaftliche Forschungsanwendungen
1-[(1S,2R)-2-cyclopropyloxy-1,2-diphenylethyl]pyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-[(1S,2R)-2-cyclopropyloxy-1,2-diphenylethyl]pyrrolidin-2-one involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved depend on the specific biological context and the target of interest.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidin-2-one: The simplest member of the pyrrolidin-2-one class, lacking the cyclopropyloxy and diphenylethyl groups.
1-Phenyl-2-(1-pyrrolidinyl)propan-1-ol: A related compound with a similar pyrrolidine core but different substituents.
Uniqueness
1-[(1S,2R)-2-cyclopropyloxy-1,2-diphenylethyl]pyrrolidin-2-one is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the cyclopropyloxy group and two phenyl groups enhances its reactivity and potential biological activity compared to simpler pyrrolidin-2-ones.
Eigenschaften
CAS-Nummer |
917964-82-0 |
|---|---|
Molekularformel |
C21H23NO2 |
Molekulargewicht |
321.4 g/mol |
IUPAC-Name |
1-[(1S,2R)-2-cyclopropyloxy-1,2-diphenylethyl]pyrrolidin-2-one |
InChI |
InChI=1S/C21H23NO2/c23-19-12-7-15-22(19)20(16-8-3-1-4-9-16)21(24-18-13-14-18)17-10-5-2-6-11-17/h1-6,8-11,18,20-21H,7,12-15H2/t20-,21+/m0/s1 |
InChI-Schlüssel |
VHHLZCRVLPSKCK-LEWJYISDSA-N |
Isomerische SMILES |
C1CC(=O)N(C1)[C@@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)OC4CC4 |
Kanonische SMILES |
C1CC(=O)N(C1)C(C2=CC=CC=C2)C(C3=CC=CC=C3)OC4CC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-[Bis(4-fluorophenyl)amino]benzaldehyde](/img/structure/B14191737.png)
![Trifluoroacetic acid--1-[2-(cyclopropylmethoxy)phenyl]methanamine (1/1)](/img/structure/B14191741.png)
![N-Hydroxy-N'-[2-(pyridin-2-yl)ethyl]urea](/img/structure/B14191742.png)

![Methyl [(1R)-1-(4-chlorophenyl)-3-oxobutyl]carbamate](/img/structure/B14191760.png)


![1-[4-(Piperidin-1-yl)-1H-pyrrol-2-yl]pent-4-en-1-one](/img/structure/B14191779.png)
